Cas no 882000-39-7 (1(2H)-Phthalazinone, 4-[3-nitro-4-(4-thiomorpholinyl)phenyl]-)
1(2H)-Phthalazinone, 4-[3-nitro-4-(4-thiomorpholinyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1(2H)-Phthalazinone, 4-[3-nitro-4-(4-thiomorpholinyl)phenyl]-
- 4-[3-nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one
- 6Y-0831
- 4-(3-nitro-4-thiomorpholin-4-ylphenyl)-2H-phthalazin-1-one
- SCHEMBL10149816
- 882000-39-7
- AKOS015993248
- MFCD21606305
-
- MDL: MFCD21606305
- Inchi: 1S/C18H16N4O3S/c23-18-14-4-2-1-3-13(14)17(19-20-18)12-5-6-15(16(11-12)22(24)25)21-7-9-26-10-8-21/h1-6,11H,7-10H2,(H,20,23)
- InChI Key: MLVAMINBBGZUKB-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)C(C2=CC=C(N3CCSCC3)C([N+]([O-])=O)=C2)=NN1
Computed Properties
- Exact Mass: 368.09431156Da
- Monoisotopic Mass: 368.09431156Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 587
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 116Ų
1(2H)-Phthalazinone, 4-[3-nitro-4-(4-thiomorpholinyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB581391-500 mg |
4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one; . |
882000-39-7 | 500MG |
€647.00 | 2022-12-03 | ||
| abcr | AB581391-1 g |
4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one; . |
882000-39-7 | 1g |
€1,256.00 | 2022-12-03 | ||
| Ambeed | A928410-1g |
4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one |
882000-39-7 | 90% | 1g |
$611.0 | 2025-04-16 | |
| abcr | AB581391-500mg |
4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one; . |
882000-39-7 | 500mg |
€678.60 | 2025-04-15 | ||
| abcr | AB581391-1g |
4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one; . |
882000-39-7 | 1g |
€1312.80 | 2025-04-15 | ||
| A2B Chem LLC | AI73769-1mg |
4-[3-nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one |
882000-39-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI73769-5mg |
4-[3-nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one |
882000-39-7 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI73769-10mg |
4-[3-nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one |
882000-39-7 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI73769-500mg |
4-[3-nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one |
882000-39-7 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI73769-1g |
4-[3-nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one |
882000-39-7 | >90% | 1g |
$1295.00 | 2024-04-19 |
1(2H)-Phthalazinone, 4-[3-nitro-4-(4-thiomorpholinyl)phenyl]- Suppliers
1(2H)-Phthalazinone, 4-[3-nitro-4-(4-thiomorpholinyl)phenyl]- Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1(2H)-Phthalazinone, 4-[3-nitro-4-(4-thiomorpholinyl)phenyl]-
Recent Advances in the Study of 1(2H)-Phthalazinone, 4-[3-nitro-4-(4-thiomorpholinyl)phenyl]- (CAS: 882000-39-7)
The compound 1(2H)-Phthalazinone, 4-[3-nitro-4-(4-thiomorpholinyl)phenyl]- (CAS: 882000-39-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its phthalazinone core and nitro-thiomorpholinyl substituent, has been investigated for its role in modulating various biological pathways, particularly those involved in inflammation and oncology. Recent studies have highlighted its unique chemical properties and promising bioactivity, making it a focal point for drug discovery efforts.
One of the key areas of research has been the compound's interaction with specific protein targets, such as kinases and phosphodiesterases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 882000-39-7 exhibits potent inhibitory activity against certain isoforms of phosphodiesterase (PDE), which are implicated in inflammatory responses. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the PDE active site, revealing critical hydrogen-bonding interactions with conserved amino acid residues. These findings suggest that 882000-39-7 could serve as a lead compound for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory potential, recent preclinical studies have explored the anticancer properties of 1(2H)-Phthalazinone, 4-[3-nitro-4-(4-thiomorpholinyl)phenyl]-. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that the compound induces apoptosis in several cancer cell lines, including breast and lung adenocarcinoma, through the activation of the intrinsic apoptotic pathway. Mechanistic studies indicated that the nitro-thiomorpholinyl moiety plays a crucial role in generating reactive oxygen species (ROS), which subsequently trigger mitochondrial dysfunction and cell death. These results underscore the compound's dual functionality as both a PDE inhibitor and a pro-apoptotic agent.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic profile of 882000-39-7. A recent pharmacokinetic study highlighted issues such as low oral bioavailability and rapid metabolism, which could limit its clinical utility. To address these limitations, researchers have begun exploring structural modifications, such as the introduction of prodrug moieties or formulation strategies like nanoparticle encapsulation. Preliminary data from these efforts, published in Molecular Pharmaceutics, indicate improved stability and bioavailability, paving the way for further preclinical development.
In conclusion, 1(2H)-Phthalazinone, 4-[3-nitro-4-(4-thiomorpholinyl)phenyl]- (CAS: 882000-39-7) represents a versatile scaffold with significant potential in both anti-inflammatory and anticancer therapy. Ongoing research aims to refine its pharmacological properties and expand its therapeutic applications. Future studies will likely focus on in vivo efficacy and safety evaluations, as well as the exploration of synergistic effects with existing therapeutics. The compound's unique mechanism of action and structural features position it as a promising candidate for the next generation of targeted therapies.
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